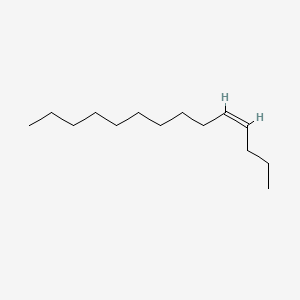

cis-4-Tetradecene

Description

Structure

3D Structure

Properties

CAS No. |

41446-65-5 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(Z)-tetradec-4-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7- |

InChI Key |

XEIYDTUADLFFTM-CLFYSBASSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C\CCC |

Canonical SMILES |

CCCCCCCCCC=CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Cis 4 Tetradecene

Classical Approaches to Stereoselective cis-4-Tetradecene Synthesis

Classical methods for generating cis-alkenes primarily rely on specific reagents and reaction conditions that favor the formation of the Z-isomer over the more thermodynamically stable E-isomer.

Wittig Olefination Variants for cis-Alkene Formation

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide. patsnap.comlibretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, when reacted with aldehydes, typically lead to the formation of the Z-alkene with high selectivity. libretexts.orgnrochemistry.com

For the synthesis of this compound, a suitable Wittig reagent would be generated from a phosphonium salt, such as butyltriphenylphosphonium bromide, by deprotonation with a strong base like n-butyllithium. This ylide would then react with decanal. The reaction proceeds through a betaine (B1666868) intermediate, which, for non-stabilized ylides under salt-free conditions, preferentially forms a cis-oxaphosphetane, leading to the cis-alkene product. nrochemistry.com

Table 1: Representative Wittig Reaction for cis-Alkene Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product (Stereoselectivity) |

|---|---|---|---|---|

| Butyltriphenylphosphonium bromide | Decanal | n-Butyllithium | THF | This compound (>95% Z) |

This table represents a generalized reaction scheme. Actual yields and stereoselectivity can vary based on specific reaction conditions.

Horner-Wadsworth-Emmons Reactions and Modifications

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for alkene synthesis, involving the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com While the classical HWE reaction typically favors the formation of E-alkenes, modifications have been developed to achieve high Z-selectivity. nih.gov

The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in a polar aprotic solvent like THF. nih.govorganicchemistrydata.org These conditions kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene. To synthesize this compound via this method, a phosphonate such as diethyl (decyl)phosphonate would be deprotonated and reacted with butyraldehyde (B50154) under these modified conditions.

Table 2: Still-Gennari Modification of HWE Reaction for cis-Alkene Synthesis

| Phosphonate | Aldehyde | Base/Additive | Solvent | Product (Stereoselectivity) |

|---|---|---|---|---|

| Di(trifluoroethyl) (decyl)phosphonate | Butyraldehyde | KHMDS/18-crown-6 | THF | This compound (High Z) |

This table illustrates the principle of the Still-Gennari modification. Specific reagents and conditions would need to be optimized for the synthesis of this compound.

Grignard Reagent-Mediated Coupling Strategies

Grignard reagents, which are organomagnesium halides, are versatile nucleophiles used in the formation of carbon-carbon bonds. pressbooks.pub The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by a nickel or palladium complex, can be employed for alkene synthesis. wikipedia.org

To synthesize this compound, a Grignard reagent such as decylmagnesium bromide could be coupled with a cis-1-halobut-1-ene in the presence of a suitable catalyst. However, the stereospecificity of the Kumada coupling with vinylic Grignard reagents can be variable, often leading to a mixture of cis and trans isomers. wikipedia.org Achieving high cis-selectivity requires careful selection of the catalyst and reaction conditions. For instance, the use of specific palladium catalysts has been shown to improve the stereoretention of the starting alkenyl halide.

A patent describes a process for preparing 11-tetradecenal where a Grignard reagent is coupled with a mixture of pentenyl chlorides, resulting in a mixture of cis and trans isomers. google.com This highlights the challenges in controlling stereoselectivity with this method.

Reduction of Alkynes to cis-Alkenes (e.g., Lindlar Catalysis)

The partial hydrogenation of an alkyne is a highly effective method for the stereoselective synthesis of cis-alkenes. pressbooks.publibretexts.org The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation. wikipedia.orgchemistrytalk.org The catalyst's reduced activity prevents the over-reduction of the alkyne to an alkane and facilitates the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene. pressbooks.pubchemistrytalk.org

For the synthesis of this compound, the starting material would be 4-tetradecyne (B15465062). Hydrogenation of 4-tetradecyne in the presence of Lindlar's catalyst would yield this compound. orgsyn.org This method is often preferred for its high stereospecificity and clean reaction profile.

Table 3: Lindlar Catalysis for cis-Alkene Synthesis

| Starting Material | Catalyst | Reagent | Product |

|---|---|---|---|

| 4-Tetradecyne | Lindlar's Catalyst (Pd/CaCO3, lead acetate, quinoline) | H2 | This compound |

Other catalytic systems, such as (tetraphenylporphyrin)palladium, have also been shown to be effective for the chemoselective and stereoselective hydrogenation of alkynes to cis-alkenes. organic-chemistry.org

Advanced and Modern Synthetic Routes

Modern synthetic chemistry has introduced powerful new techniques for alkene synthesis, with olefin metathesis being a particularly prominent example.

Cross-Metathesis Reactions for this compound Construction

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. thieme-connect.delibretexts.org Cross-metathesis (CM) involves the reaction between two different alkenes. researchgate.netumicore.com

While early metathesis catalysts often produced a mixture of E and Z isomers, significant advancements have led to the development of highly Z-selective catalysts. These catalysts, often featuring specific ruthenium or molybdenum complexes, can be used to construct cis-alkenes with high stereocontrol.

To synthesize this compound via cross-metathesis, one could react 1-pentene (B89616) with 1-undecene (B165158) in the presence of a Z-selective metathesis catalyst. The reaction would produce this compound along with ethylene (B1197577) and other byproducts. The efficiency and selectivity of the reaction depend heavily on the choice of catalyst and the reaction conditions.

Table 4: Z-Selective Cross-Metathesis for cis-Alkene Synthesis

| Alkene 1 | Alkene 2 | Catalyst | Product (Stereoselectivity) |

|---|---|---|---|

| 1-Pentene | 1-Undecene | Z-selective Ru or Mo catalyst | This compound (High Z) |

This table represents a potential synthetic route. The specific catalyst and conditions would be critical for achieving the desired outcome.

Catalytic Hydrogenation of Alkynes with Ligand Control

The selective hydrogenation of alkynes to cis-alkenes is a cornerstone of stereoselective synthesis. For the production of this compound, this typically involves the partial hydrogenation of 4-tetryne. The choice of catalyst and, more specifically, the ligands associated with the metal center, is paramount in achieving high cis-selectivity and preventing over-reduction to the corresponding alkane.

A widely utilized method for this transformation is Lindlar hydrogenation. libretexts.org This process employs a palladium catalyst poisoned with lead acetate and quinoline, which deactivates the catalyst sufficiently to stop the hydrogenation at the alkene stage and favors the syn-addition of hydrogen, resulting in the cis-isomer. libretexts.org Research has also explored other catalytic systems to enhance selectivity and yield. For instance, nickel catalysts, such as those derived from Ni(NO₃)₂·6H₂O, have demonstrated high selectivity for Z-alkenes (cis-isomers) with a Z/E ratio greater than 99:1. researchgate.net The addition of specific multidentate ligands can even switch the selectivity to favor the E-alkene (trans-isomer). researchgate.net

Furthermore, cobalt-catalyzed transfer hydrogenation has emerged as a cost-effective method. researchgate.net By using a cobalt iodide (CoI₂) catalyst with water/methanol as the hydrogen source and zinc as a reductant, the E/Z selectivity can be controlled by the choice of solvent and the presence or absence of a bidentate phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). researchgate.net Gold nanoparticles, when functionalized with nitrogen-containing bases, can form a frustrated Lewis pair interface that heterolytically activates H₂. acs.orgfigshare.com This allows for highly selective hydrogenation of alkynes to cis-alkenes, driven by electrostatic interactions. acs.org

Table 1: Comparison of Catalytic Systems for Alkyne Semihydrogenation

| Catalyst System | Ligand/Modifier | Selectivity | Key Features |

| Palladium on Calcium Carbonate | Lead Acetate, Quinoline (Lindlar's Catalyst) | High cis-selectivity | Prevents over-reduction to alkane. libretexts.org |

| Nickel Nanoparticles | None | >99:1 Z-selectivity | Heterogeneous catalyst. researchgate.net |

| Cobalt Iodide (CoI₂) | 1,2-bis(diphenylphosphino)ethane (dppe) | Switchable E/Z selectivity | Base metal catalyst, uses H₂O/MeOH as H₂ source. researchgate.net |

| Gold Nanoparticles | Nitrogen-containing bases | High cis-selectivity | Forms a frustrated Lewis pair interface. acs.orgfigshare.com |

Enantioselective and Diastereoselective Approaches

While this compound itself is not chiral, the principles of enantioselective and diastereoselective synthesis are relevant when considering the synthesis of more complex molecules derived from it or when the synthetic route involves chiral intermediates.

For instance, diastereoselective synthesis of cis-substituted ring systems can be achieved through various catalytic methods. Mechanochemical ball-milling using an FeCl₃ catalyst has been shown to produce cis-2,4-diphenyltetrahydroquinolines with high diastereoselectivity. rsc.org While not directly synthesizing this compound, this illustrates a solvent-free method for achieving cis-diastereoselectivity.

In the context of creating specific stereoisomers, rhodium(II) acetate catalyzed reactions of α-diazo carbonyl compounds have been used to synthesize cis-fused hexahydro-1-benzofuran-3(2H)-one ring systems with complete diastereoselectivity. researchgate.net Furthermore, a one-pot, two-step procedure for the diastereoselective synthesis of cis-cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers has been developed, showcasing another method for controlling diastereoselectivity. rsc.org

Biocatalytic Transformations for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes, operating under mild conditions, can catalyze reactions with high stereo- and regioselectivity. While specific biocatalytic routes for the direct production of this compound are not extensively documented in publicly available research, the principles of biocatalysis are applicable.

For example, the asymmetric reduction of prochiral ketones to chiral alcohols using carbonyl reductase (CRED) biocatalysts is a well-established industrial process. almacgroup.com This highlights the potential for using enzymes to create specific stereochemistries. Lipases are another class of enzymes widely used in industrial synthesis for their ability to function in non-conventional media and catalyze reactions like esterification. researchgate.netwur.nl The application of biocatalysis in the synthesis of flavor and fragrance compounds, which often share structural similarities with pheromones like tetradecene derivatives, underscores the potential for developing enzymatic routes for this compound. researchgate.net The use of whole-cell biocatalysts or isolated enzymes can lead to high-purity products under sustainable conditions. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often adjusted include temperature, pressure, catalyst loading, and solvent choice.

For catalytic hydrogenations, controlling the reaction temperature and hydrogen pressure is critical to prevent over-reduction and isomerization of the desired cis-alkene. In a study on the continuous flow synthesis of a key building block for a pharmaceutical, the optimization of process parameters like temperature and reagent stoichiometry was shown to significantly improve product yield and purity. acs.org For example, in the nitration of 4-fluoro-2-methoxyaniline, moving from batch to continuous flow processing allowed for better temperature control and a higher yield of the desired product. acs.org

The choice of solvent can also dramatically affect reaction outcomes. Research on environmentally benign solvents has shown that solvents like polyethylene (B3416737) glycol (PEG) can be effective for the partial reduction of alkynes to cis-olefins using Lindlar's catalyst, with the solvent and catalyst being reusable for multiple cycles. researchgate.net

Table 2: Optimization Parameters in Alkene Synthesis

| Parameter | Effect on Reaction | Example of Optimization |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to over-reduction or isomerization. | In a continuous flow nitration, precise temperature control prevented the formation of unwanted byproducts. acs.org |

| Catalyst Loading | Affects reaction rate and cost. Lowering catalyst loading without compromising yield is desirable. | Optimization of a rhodium-catalyzed hydroformylation involved adjusting catalyst and ligand concentrations. researchgate.net |

| Solvent | Can impact catalyst activity, substrate solubility, and product selectivity. | Using PEG as a solvent for Lindlar hydrogenation allowed for catalyst and solvent recycling. researchgate.net |

| Pressure (for hydrogenation) | Higher hydrogen pressure can increase the rate of hydrogenation but also the risk of over-reduction. | In the hydrogenation of 4-tert-butylcyclohexanone, hydrogen pressure was a key parameter for achieving high cis-selectivity. google.com |

Green Chemistry Principles in this compound Manufacturing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free Synthesis Strategies

Eliminating organic solvents is a key goal of green chemistry, as they are often flammable, toxic, and contribute to waste. researchgate.net Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising solvent-free alternative. For example, the FeCl₃-promoted Diels-Alder reaction to produce cis-2,4-diphenyltetrahydroquinolines can be performed under solvent-free conditions using ball-milling, with a simple work-up procedure. rsc.org

Another approach is to use the reactants themselves as the solvent, particularly in continuous flow systems. While not a direct synthesis of this compound, the optimization of a solvent-free biocatalytic synthesis of a biolubricant demonstrates the feasibility of this approach for esterification reactions, which could be relevant for derivatives of this compound. mdpi.com

Atom Economy and Waste Minimization in Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. escholarship.org Reactions with high atom economy, such as addition reactions, are preferred in green chemistry. The catalytic hydrogenation of 4-tetryne to this compound is an example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.

Waste minimization can be achieved through various strategies, including catalyst recycling and the use of less hazardous reagents. The use of heterogeneous catalysts, like the nickel nanoparticles mentioned earlier, simplifies catalyst recovery and reuse. researchgate.net Similarly, the development of biocatalytic processes often leads to less waste due to the high selectivity of enzymes and the milder reaction conditions employed. researchgate.net Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging green technology that can reduce chemical waste by using electrons as a "reagent". osti.gov

Sustainable Catalyst Development for this compound

The synthesis of specific alkene isomers such as this compound is of significant interest, and olefin metathesis has emerged as a powerful and versatile tool for its potential production. The drive towards green chemistry has placed a strong emphasis on developing sustainable catalytic systems that are not only efficient and selective but also utilize earth-abundant metals and allow for catalyst recycling. Research in this area has focused on designing catalysts that can control the stereochemistry of the resulting double bond, favoring the cis (or Z) isomer, while adhering to principles of sustainability.

A primary synthetic route to 4-tetradecene is through the cross-metathesis of terminal alkenes, for instance, 1-hexene (B165129) and 1-decene. The development of catalysts that can facilitate this transformation with high Z-selectivity is crucial.

Ruthenium-Based Catalysts for Z-Selective Metathesis

Ruthenium complexes have been at the forefront of olefin metathesis due to their functional group tolerance and high activity. researchgate.net A significant breakthrough in producing cis-alkenes has been the development of ruthenium catalysts with chelating N-heterocyclic carbene (NHC) ligands. These catalysts are designed to create a specific steric environment around the metal center, which favors the formation of the Z-isomer.

Researchers have synthesized ruthenium catalysts with cyclometalated NHC ligands that demonstrate exceptional performance in self- and cross-metathesis reactions. These catalysts can achieve high conversions and remarkable Z-selectivity (up to >99%) at low catalyst loadings. acs.org The structure of the NHC ligand, particularly the use of bulky substituents like adamantyl groups, is critical for inducing this high selectivity. acs.orgbeilstein-journals.org For example, a ruthenium catalyst featuring an NHC ligand with an N-adamantyl substituent, which undergoes C-H activation to form a chelating structure, has shown excellent Z-selectivity in the homodimerization of various terminal olefins. acs.org

Further advancements include ruthenium catalysts bearing dithiolate ligands, which exhibit high efficiency and exceptional Z-selectivity (93:7 to >98:2 Z:E) in metathesis reactions performed at room temperature. researchgate.net The ability to achieve high cis-selectivity is a significant step towards the sustainable synthesis of target molecules like this compound.

Table 1: Performance of Z-Selective Ruthenium Catalysts in Homodimerization of Terminal Olefins This table presents representative data for catalysts similar to those that would be used for this compound synthesis.

| Catalyst Type | Substrate | Z:E Selectivity | Conversion/Yield | Reference |

|---|---|---|---|---|

| Chelated Ru-NHC (N-Adamantyl) | 1-Hexene | 98:2 | 88% Conversion | acs.org |

| Ru-Dithiolate | Allylbenzene | >98:2 | >98% Yield | researchgate.netmdpi.com |

| Chelated Ru-NHC (N-2,6-diisopropylphenyl) | 1-Octene | >95:5 | High TON (up to 7400) | researchgate.net |

Iron-Based Catalysts: An Earth-Abundant Alternative

While ruthenium catalysts are highly effective, ruthenium is a precious, low-abundance metal. A key goal in sustainable catalysis is to replace such metals with earth-abundant and less toxic alternatives like iron. acs.org The development of iron-based catalysts for olefin synthesis is a burgeoning field. researchgate.net

Chemists have developed iron complexes with redox-active ligands, such as pyridine(diimine) ligands, that are highly active for the hydrogenation of alkenes, a related transformation. acs.org More relevant to C-C bond formation, iron-based systems are being explored for reactions like hydroboration and hydrofunctionalization of alkenes. researchgate.netnus.edu.sgresearchgate.net While achieving the high stereoselectivity of advanced ruthenium systems remains a challenge, the use of iron represents a significant move towards more sustainable chemical production. For instance, iron complexes have been successfully used as catalysts for the epoxidation of alkenes like oleic acid, demonstrating their utility in modifying C=C bonds in long-chain molecules. mdpi.com The ongoing development of these catalysts holds promise for future applications in selective olefin metathesis.

Other Sustainable Strategies

Beyond the catalyst's metal core, other strategies contribute to the sustainability of the synthesis. One approach is the heterogenization of catalysts by supporting them on solid materials like Amberlyst-15, a sulfonic acid resin. This allows for easy separation of the catalyst from the product mixture and potential recycling, reducing waste and cost. Ruthenium-based metathesis catalysts supported on Amberlyst-15 have shown high activity in various metathesis reactions, with minimal leaching of the metal into the product. d-nb.info

Another strategy involves using greener reaction media. Room-temperature ionic liquids (RTILs) have been investigated as alternative solvents for the ethenolysis of methyl oleate (B1233923) using ruthenium catalysts. nih.gov These solvents can help in the recovery and recycling of the catalyst, which is a critical factor for industrial applications. nih.gov

Reactivity and Chemical Transformations of Cis 4 Tetradecene

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction type for alkenes, where an electrophile attacks the electron-rich double bond. savemyexams.com This process generally involves the formation of a carbocation intermediate, which then reacts with a nucleophile to yield the final product. vedantu.com

Hydrohalogenation and Hydration Studies

Hydrohalogenation involves the addition of hydrogen halides (such as HBr or HCl) across the double bond of an alkene. pressbooks.pub In the case of cis-4-tetradecene, an unsymmetrical alkene, the addition of a hydrogen halide is expected to follow Markovnikov's rule. masterorganicchemistry.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.com The subsequent attack by the halide ion on the carbocation yields the major product. youtube.com For this compound, this would result in the halogen attaching to the C5 position.

| Reactant | Reagent | Predicted Major Product | Rule Followed |

| This compound | HBr | 5-Bromotetradecane | Markovnikov's Rule |

| This compound | HCl | 5-Chlorotetradecane | Markovnikov's Rule |

Hydration , the addition of water across the double bond, typically requires an acid catalyst. The mechanism is similar to hydrohalogenation, involving the formation of a carbocation intermediate followed by the attack of a water molecule. vedantu.com For this compound, acid-catalyzed hydration would be expected to yield 5-tetradecanol (B3368437) as the major product, again following Markovnikov's rule.

Halogenation and Interhalogenation Reactions

Halogenation is the addition of halogens (like Br₂ or Cl₂) to an alkene. savemyexams.com This reaction proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For this compound, bromination would yield (4R,5S)-4,5-dibromotetradecane and its enantiomer, (4S,5R)-4,5-dibromotetradecane, as a racemic mixture.

Interhalogenation involves the addition of compounds containing two different halogens (e.g., BrCl). The more electronegative halogen acts as the nucleophile and adds to the more substituted carbon of the double bond, following a mechanism similar to halogenation.

Oxymercuration-Demercuration Pathways

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that follows Markovnikov's rule but avoids carbocation rearrangements. wikipedia.org In the first step, the alkene reacts with mercuric acetate (B1210297) in water, leading to the anti-addition of a hydroxyl group and an acetoxymercury group across the double bond. wikipedia.orgyoutube.com The subsequent demercuration step, using sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com Applying this to this compound, the expected product is 5-tetradecanol.

| Reaction Step | Reagents | Intermediate/Product | Stereochemistry |

| Oxymercuration | Hg(OAc)₂, H₂O | Organomercury alcohol | anti-addition |

| Demercuration | NaBH₄ | Alcohol (5-tetradecanol) | Not stereospecific |

Radical and Pericyclic Reactions

Free Radical Addition Mechanisms

Under certain conditions, such as in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism. wikipedia.org This pathway leads to an anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the formation of a bromine radical, which then adds to the double bond at the less substituted carbon (C4 in this compound) to form a more stable secondary radical at C5. libretexts.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical, continuing the chain reaction. wikipedia.org Therefore, the free-radical addition of HBr to this compound would yield 4-bromotetradecane.

Studies on the gas-phase reactions of OH radicals with 7-tetradecene (B6595692) have provided insights into the atmospheric chemistry of long-chain alkenes. acs.org These reactions can lead to the formation of various oxygenated products.

Cycloaddition Reactions (e.g., Diels-Alder if applicable)

Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a cyclic compound. libretexts.org The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.orglibretexts.org

For this compound to participate in a Diels-Alder reaction, it would act as the dienophile. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which this compound lacks. organic-chemistry.orglibretexts.org However, it can still react with an electron-rich diene. The reaction is stereospecific, meaning the cis stereochemistry of the dienophile is retained in the product. libretexts.org For instance, the reaction of this compound with a diene like 1,3-butadiene (B125203) would result in a cyclohexene (B86901) derivative with the propyl and nonyl groups in a cis relationship.

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step without intermediates. unina.itlibretexts.org The stereochemical outcome is predictable based on the Woodward-Hoffmann rules or Frontier Molecular Orbital (FMO) theory. kharagpurcollege.ac.inlibretexts.org

Oxidation Reactions and Products

The double bond in this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides, diols, or cleaved carbonyl compounds. ontosight.ai

Epoxidation

The conversion of this compound to its corresponding epoxide, cis-1,2-epoxy-4-tetradecene, is a common transformation. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction proceeds via the electrophilic addition of an oxygen atom to the double bond, resulting in a three-membered cyclic ether known as an oxirane. libretexts.org The stereochemistry of the starting alkene is retained in the product, meaning the cis-alkene yields a cis-epoxide. In non-aqueous solvents, the epoxide can be isolated as the final product. libretexts.org However, in the presence of an acid or base catalyst in an aqueous medium, the epoxide ring can be hydrolyzed to form a vicinal diol. libretexts.org

Enzymatic epoxidation of long-chain alkenes, including those similar in structure to this compound, has also been explored. Fungal peroxygenases, for instance, can catalyze the epoxidation of terminal alkenes, although their efficiency with internal alkenes like this compound may vary. csic.esresearchgate.net

Hydroxylation

Hydroxylation of this compound results in the formation of tetradecane-4,5-diol. This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This process yields a diol with both hydroxyl groups on the same side of the carbon chain. Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are used for this transformation. libretexts.org The reaction with OsO₄ is a concerted process that forms a cyclic intermediate, which is then cleaved to give the syn-diol. libretexts.org Due to the high cost and toxicity of OsO₄, catalytic amounts are often used in conjunction with a stoichiometric oxidizing agent like hydrogen peroxide. libretexts.org

Anti-dihydroxylation: This pathway produces a diol with the hydroxyl groups on opposite sides of the carbon chain. It is typically a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The water molecule attacks the protonated epoxide from the side opposite to the existing oxygen atom, resulting in the anti-configuration. libretexts.org

Table 1: Key Oxidation Reactions of cis-4-Tetradecene

| Reaction Type | Reagent(s) | Major Product(s) | Stereochemistry |

|---|---|---|---|

| Epoxidation | mCPBA | cis-1,2-epoxy-4-tetradecene | Syn-addition |

Ozonolysis

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene. wikipedia.orglibretexts.org When this compound is treated with ozone (O₃), it forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (trioxolane). msu.edulibretexts.org Subsequent workup of the ozonide determines the final products. libretexts.org

Reductive Workup: Treatment of the ozonide with a reducing agent, such as zinc metal in water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide and yields two aldehyde molecules. libretexts.org In the case of this compound, this results in the formation of butanal and decanal.

Oxidative Workup: If the ozonide is worked up with an oxidizing agent, typically hydrogen peroxide (H₂O₂), the resulting products are carboxylic acids. libretexts.org Ozonolysis of this compound followed by an oxidative workup would yield butanoic acid and decanoic acid.

The Criegee mechanism, proposed in 1953, details the formation of a carbonyl oxide and a carbonyl compound from the molozonide, which then recombine to form the stable ozonide. wikipedia.orgmsu.edu

Other Oxidative Cleavage Methods

Besides ozonolysis, other reagents can achieve the oxidative cleavage of alkenes. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can also cleave the double bond. libretexts.org However, this method often leads to further oxidation of the products. For internal alkenes like this compound, this would also produce carboxylic acids, namely butanoic acid and decanoic acid. Another method involves a two-step process of dihydroxylation followed by cleavage of the resulting glycol with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org

Epoxidation and Hydroxylation Routes

Reduction and Hydrogenation Processes

The double bond of this compound can be reduced to a single bond through hydrogenation.

The most common method for reducing alkenes is catalytic hydrogenation. odu.edu In this process, this compound is reacted with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). google.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst. The hydrogenation occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This process results in the syn-addition of two hydrogen atoms across the double bond, converting this compound into n-tetradecane. rsc.org

In derivatives of this compound that contain other functional groups, selective reduction of those groups while preserving the double bond can be a synthetic challenge. The reactivity of various functional groups towards reducing agents varies. For instance, when using borane (B79455) (BH₃) as a reducing agent, the reactivity order generally places carboxylic acids and olefins as more reactive than ketones, nitriles, epoxides, and esters. uantwerpen.be This differential reactivity can be exploited for selective reductions. For example, a carboxylic acid group on a derivative of this compound could potentially be reduced without affecting the double bond, depending on the specific reaction conditions and reagents used.

Conversely, it is also possible to selectively reduce the double bond in the presence of less reactive functional groups. Catalytic transfer hydrogenation, which uses a hydrogen donor like 2-propanol instead of H₂ gas, can sometimes offer different selectivity profiles. odu.edu

Catalytic Hydrogenation to n-Tetradecane

Polymerization and Oligomerization Studies Involving this compound

This compound, as an olefin, can participate in polymerization and oligomerization reactions, although it is less reactive in this regard than α-olefins (1-alkenes).

Polymerization

The polymerization of internal olefins like this compound is generally more challenging than that of terminal olefins. However, specific catalyst systems can facilitate this process. For instance, certain titanium-based catalysts have been used for the polymerization of long-chain α-olefins like 1-tetradecene (B72687) to produce high molecular weight polymers. acs.orgresearchgate.net While direct polymerization of this compound is less common, it could potentially be incorporated into copolymers. Ring-opening metathesis polymerization (ROMP) is another powerful technique for creating polymers with specific stereochemistry, such as all-cis polymers, from cyclic monomers. acs.orgresearchgate.net While not directly applicable to this compound, the principles of controlling double bond geometry are central to this field.

Oligomerization

Oligomerization is a process where a few monomer units are linked together. Various catalyst systems, including those based on metallocenes, have been developed for the oligomerization of α-olefins like 1-tetradecene to produce polyalphaolefins (PAOs), which are used as synthetic lubricants. google.comgoogle.com Internal olefins can also be involved in oligomerization processes. For example, tandem catalytic systems that combine an "alkene zipper" catalyst (for isomerization) with a metathesis catalyst can convert internal olefins into different, potentially more valuable, olefin products. acs.org Such a system could isomerize this compound to a terminal olefin, which could then undergo more facile oligomerization.

Furthermore, the epoxide derivative of this compound can undergo cationic oligomerization. Studies on 7,8-tetradecene oxide, a positional isomer, have shown that its ring-opening can lead to a mixture of cyclic and linear oligoethers. researchgate.net

Functionalization and Derivatization Strategies for this compound

The carbon-carbon double bond in this compound is the molecule's primary site of reactivity, making it a versatile precursor for a variety of functionalized derivatives. The electron-rich nature of the π-bond allows for electrophilic additions and other transformations, enabling the introduction of diverse functional groups. These modifications are crucial for synthesizing value-added chemicals, such as polymers, surfactants, lubricants, and fine chemical intermediates. Key strategies for its functionalization include epoxidation, dihydroxylation, olefin metathesis, and polymerization, each providing a pathway to distinct classes of derivatives.

Epoxidation

Epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form an oxirane ring, yielding cis-4,5-epoxytetradecane. This three-membered cyclic ether is a highly valuable intermediate due to the ring strain, which facilitates subsequent nucleophilic ring-opening reactions to produce a range of difunctional compounds.

Various methods can achieve the epoxidation of alkenes. Enzymatic epoxidation, for instance, offers a green chemistry approach. Studies on fungal unspecific peroxygenases (UPOs) have demonstrated the successful epoxidation of terminal long-chain alkenes like 1-tetradecene. mdpi.comcsic.es The MroUPO enzyme from Marasmius rotula shows high selectivity, producing 96% 1,2-epoxytetradecane (B1585259) from 1-tetradecene. csic.es This enzymatic approach could be adapted for internal olefins like this compound.

Metal-catalyzed systems are also highly effective. Nickel(II) complexes, when used with molecular oxygen and an aldehyde co-reductant, can catalyze the epoxidation of various olefins. oup.com For industrial-scale synthesis, the reaction of the alkene with a peracid, which can be formed in situ from a carboxylic acid and hydrogen peroxide, is a common method. google.com

| Reaction | Reagent/Catalyst | Conditions | Primary Product | Reference |

| Enzymatic Epoxidation | Unspecific Peroxygenase (e.g., MroUPO) | Aqueous buffer, H₂O₂, cosolvent (e.g., acetone) | cis-4,5-Epoxytetradecane | mdpi.com, csic.es |

| Nickel-Catalyzed Epoxidation | Ni(II) complex, O₂, Aldehyde (e.g., Isovaleraldehyde) | Organic solvent (e.g., 1,2-dichloroethane), Room Temp | cis-4,5-Epoxytetradecane | oup.com |

| Peracid Epoxidation | Peroxycarboxylic acid (e.g., m-CPBA) or H₂O₂/Carboxylic Acid | Organic solvent | cis-4,5-Epoxytetradecane | google.com |

Dihydroxylation

Dihydroxylation transforms the alkene into a vicinal diol (a glycol) by adding two hydroxyl (-OH) groups across the double bond. For this compound, this reaction yields tetradecane-4,5-diol. The stereochemistry of the product is dependent on the reagents used.

Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, can be achieved using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction with OsO₄ proceeds through a concerted cycloaddition to form a cyclic osmate ester, which is then cleaved to give the syn-diol. masterorganicchemistry.com Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed using a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comlibretexts.org Rhenium-based catalysts, such as rhenium heptoxide (Re₂O₇) with hydrogen peroxide, have also proven effective for the dihydroxylation of various long-chain olefins, including isomers of tetradecene. google.com

| Reaction | Reagent/Catalyst | Key Features | Primary Product | Reference |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO2. H₂O | Stereospecific syn-addition | syn-Tetradecane-4,5-diol | masterorganicchemistry.com, libretexts.org |

| Syn-Dihydroxylation | 1. Cold, dilute KMnO₄2. NaOH (aq) | Stereospecific syn-addition; provides color test | syn-Tetradecane-4,5-diol | libretexts.org |

| Rhenium-Catalyzed Oxidation | Re₂O₇, H₂O₂ | Effective for long-chain olefins | Tetradecane-4,5-diol | google.com |

Olefin Metathesis

Olefin metathesis is a powerful reaction that reorganizes the alkylidene fragments of alkenes, catalyzed by transition metal complexes (e.g., ruthenium or tungsten-based). For this compound, this could involve self-metathesis or cross-metathesis with other olefins. While the self-metathesis of a symmetrical internal alkene like this compound would result in regenerating the starting material, it can readily participate in cross-metathesis reactions. For example, cross-metathesis with ethylene (B1197577) (ethenolysis) would cleave the double bond to produce 1-butene (B85601) and 1-dodecene. Tandem isomerization-metathesis reactions can also be employed to convert internal olefins into different, often terminal, olefins, which can then be coupled. mit.eduacs.org

Polymerization

This compound can act as a monomer in polymerization reactions. A notable example is its use in alternating copolymerization. Research has shown that 1-tetradecene can be copolymerized with maleic anhydride (B1165640) to create poly(maleic anhydride-alt-1-tetradecene). ucl.ac.uk This amphiphilic polymer, bearing hydrophobic C₁₄ alkyl chains, has applications in surface functionalization of nanoparticles for biomedical uses. ucl.ac.uk A similar strategy could be applied to this compound to synthesize functional polymers.

Other Derivatizations

Hydroboration-Isomerization : This strategy is used to transform internal olefins into terminal ones. The process involves the addition of a borane reagent across the double bond, which can then migrate along the alkyl chain to the thermodynamically favored, less sterically hindered terminal position. uantwerpen.be Subsequent oxidation or other functionalization of the resulting terminal organoborane provides a route to α,ω-bifunctional long-chain molecules. uantwerpen.be

Analytical Derivatization : For structural elucidation, particularly for locating the double bond via gas chromatography-mass spectrometry (GC-MS), this compound can be derivatized. A common method is the addition of dimethyl disulfide (DMDS) across the double bond, which forms a stable thioether adduct. researchgate.netresearchgate.net The fragmentation pattern of this adduct in the mass spectrometer allows for unambiguous determination of the original double bond position. researchgate.net

Biological Roles and Ecological Significance of Cis 4 Tetradecene

Occurrence as a Semiochemical in Insect Communication

Semiochemicals are chemical substances released by an organism that elicit a behavioral or physiological response in another organism. These chemical signals are fundamental to communication within a species (pheromones) or between different species (allelochemicals). They govern critical behaviors such as mating, aggregation, trail-following, and alarm signaling.

Pheromonal Activity in Specific Insect Species

While numerous long-chain alkenes and their functionalized derivatives are well-established as potent sex, aggregation, or alarm pheromones in a wide array of insect species, the specific role of cis-4-tetradecene as a pheromone component is not prominently documented in existing scientific literature. Many insect pheromones are highly specific blends of multiple compounds, where the precise ratio of isomers and functional groups is critical for eliciting a behavioral response. Although related compounds, such as other tetradecene isomers or their aldehyde and acetate (B1210297) derivatives, are known pheromones for various moths and beetles, specific field or laboratory studies confirming the pheromonal activity of this compound remain limited.

Role in Mating Disruption and Pest Management Research

Mating disruption is a pest management technique that permeates an area with a synthetic version of an insect's sex pheromone. This high concentration of the chemical messenger confuses males and prevents them from locating females, thereby disrupting mating and suppressing the pest population. This method is considered an environmentally benign alternative to conventional insecticides.

Given the lack of conclusive evidence identifying this compound as a key sex pheromone for specific pest insects, its application or research in mating disruption programs has not been established. The development of a mating disruption strategy is contingent upon the unambiguous identification of the active pheromone components that mediate mate-finding for a target pest.

Chemoecological Interactions and Behavioral Responses

Chemoecology is the study of the chemical interactions between living organisms. These interactions, mediated by semiochemicals, are the foundation of ecosystem structure and function. The behavioral responses of an insect to a specific chemical cue can range from attraction to repulsion, and these responses are often highly context-dependent.

Presence in Plant Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that easily evaporate at room temperature. Plants produce a vast array of VOCs that play crucial roles in their life cycle, including attracting pollinators, defending against herbivores, and communicating with neighboring plants.

This compound has been identified as a constituent of the volatile profile of the Blue Anise Sage (Salvia guaranitica), a perennial plant native to South America. nih.govsemanticscholar.org In a comprehensive analysis of the metabolites from various parts of the plant, this compound was detected in the essential oil extracted from the leaves. nih.gov

Table 1: Detection of this compound in Salvia guaranitica

| Plant Species | Part | Compound Identified | Relative Amount (%) | Reference |

| Salvia guaranitica | Leaves | This compound | 2.4 | nih.govsemanticscholar.org |

Biosynthetic Pathways in Plants for this compound

The biosynthesis of long-chain alkenes like this compound in plants is an extension of fatty acid metabolism. The general pathway is understood to proceed through several key stages:

Fatty Acid Synthesis: The process begins in the plastids with the synthesis of C₁₆ (palmitic) and C₁₈ (stearic) fatty acids. nih.gov

Elongation: These fatty acids are transported to the endoplasmic reticulum, where they are elongated by a series of enzymes known as fatty acid elongase (FAE) complexes. This process adds two-carbon units to the acyl chain to produce very-long-chain fatty acids (VLCFAs). mdpi.com

Desaturation: The introduction of a double bond to form an alkene is a critical step. The position and stereochemistry (cis or trans) of the double bond are determined by specific desaturase enzymes. For an alkene like this compound, a desaturase would act on the fatty acid precursor to create the double bond at the fourth carbon position. The synthesis likely branches off early, utilizing a distinct pool of unsaturated fatty acid substrates. nih.gov

Alkene Formation: The final step is the conversion of the VLCFA precursor into an alkene. This is believed to occur via an alkane-forming pathway that involves the removal of a carboxyl group (decarbonylation). frontiersin.org The enzymes responsible for this final conversion, such as CER1 and CER3 in the model plant Arabidopsis, are key to the production of cuticular hydrocarbons. frontiersin.org

Ecological Functions in Plant-Insect or Plant-Microbe Interactions

Plant VOCs are critical mediators of ecological interactions. They can act as attractants for pollinators and seed dispersers or as repellents against herbivores. researchgate.net When a plant is damaged by an insect, it can release a specific blend of herbivore-induced plant volatiles (HIPVs) that can attract natural enemies (predators or parasitoids) of the attacking insect, a form of indirect defense. Furthermore, some VOCs possess antimicrobial properties, helping to protect the plant from pathogenic fungi and bacteria.

Metabolic Pathways and Biosynthesis in Microorganisms

The production of hydrocarbons, including alkenes like this compound, by microorganisms is a subject of growing research interest. These compounds are synthesized through various metabolic pathways, often involving modifications of fatty acid metabolism.

While specific pathways dedicated exclusively to this compound are not extensively documented, the biosynthesis of mid-chain alkenes in microorganisms is generally understood to proceed through several potential enzymatic routes. These routes leverage the cell's fatty acid biosynthesis machinery to produce fatty acid precursors, which are then converted into alkenes.

One proposed mechanism involves a fatty acid desaturase followed by a decarboxylase. In this pathway, a saturated fatty acid, stearic acid (C18:0), undergoes desaturation to form oleic acid (C18:1Δ9). Subsequent rounds of chain shortening via β-oxidation could theoretically produce a C14:1 fatty acid. A specific fatty acyl-ACP reductase and an aldehyde-deformylating oxygenase could then convert this intermediate into the corresponding alkene.

A more direct route involves specialized enzyme systems that introduce a double bond and then cleave the carboxylic acid group. For instance, certain cyanobacteria utilize a multi-enzyme system for alkene biosynthesis. This involves a fatty acyl-ACP synthetase, a fatty acyl-ACP reductase to form a fatty aldehyde, and finally an aldehyde-deformylating oxygenase to produce the terminal alkene and formate. To produce a non-terminal alkene like this compound, this pathway would require modification or the involvement of different enzyme specificities.

In some eukaryotic microalgae, long-chain alkenes are abundant. Their biosynthesis is thought to be linked to fatty acid metabolism, potentially involving specific elongases and desaturases that produce the C14 fatty acid precursor with a double bond at the correct position, followed by a decarboxylation step. Cytochrome P450 enzymes, known for their versatility in hydrocarbon metabolism, could also play a role in the final conversion step in some eukaryotes. google.com

| Potential Enzyme Class | Function in Alkene Biosynthesis | Organism Type |

| Fatty Acyl-ACP Synthetase | Activates fatty acids for downstream processing. | Prokaryotes, Eukaryotes |

| Desaturase | Introduces double bonds into fatty acid chains. | Prokaryotes, Eukaryotes |

| Aldehyde-Deformylating Oxygenase | Converts fatty aldehydes to alkenes. | Prokaryotes (e.g., Cyanobacteria) |

| Decarboxylase | Removes carboxyl group from fatty acids to yield hydrocarbons. | Eukaryotes (e.g., Microalgae) |

| Cytochrome P450 Monooxygenase | Catalyzes diverse oxidative reactions, including potential terminal steps in hydrocarbon synthesis. | Prokaryotes, Eukaryotes |

Microorganisms play a crucial role in the environmental fate of hydrocarbons. The degradation of alkenes like this compound can proceed through several aerobic and anaerobic pathways. The presence of the cis-configured double bond influences the initial steps of microbial attack.

Under aerobic conditions, the primary mechanism involves oxygenases. Microorganisms can initiate degradation at either the terminal methyl group or the double bond.

Terminal Oxidation: A monooxygenase can hydroxylate the terminal carbon, leading to the formation of tetradecen-1-ol. This alcohol can be further oxidized to an aldehyde and then to a fatty acid, which enters the β-oxidation pathway.

Attack at the Double Bond: The double bond can be epoxidized by a monooxygenase to form an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol, which can be further metabolized. Alternatively, the double bond can be cleaved directly by a dioxygenase.

Under anaerobic conditions, such as in sulfate-reducing bacteria, the degradation pathways are different. The sulfate-reducing bacterium Desulfatibacillum aliphaticivorans is known to metabolize 1-alkenes. nih.gov Its mechanisms involve the oxidation of the double bond at C-1 and subterminal addition of carbon. nih.gov For an internal alkene like this compound, a possible mechanism could involve the isomerization of the double bond to a terminal position, a reaction catalyzed by an isomerase, followed by known terminal alkene degradation pathways. Some bacteria possess cis-trans isomerases, which can convert cis isomers to trans isomers, potentially making them more amenable to certain degradative enzymes. nih.gov

| Microorganism Example | Degradation Pathway | Key Enzymes | Environmental Condition |

| Pseudomonas sp. | Aerobic oxidation of alkanes/alkenes. | Alkane monooxygenases, Alcohol dehydrogenases. | Aerobic |

| Rhodococcus sp. | Aerobic degradation of rubber (poly-cis-isoprene). | Oxygenases. | Aerobic |

| Desulfatibacillum aliphaticivorans | Anaerobic metabolism of 1-alkenes. | (Not fully elucidated) | Anaerobic |

| Micrococcus luteus | Degrades cis-urocanic acid via isomerization. | cis-Urocanic acid isomerase. | Aerobic |

Enzymatic Synthesis Mechanisms in Prokaryotes and Eukaryotes

Role in Other Biological Systems (e.g., Marine Organisms)

Alkenes, including various isomers of tetradecene, have been identified as volatile or lipid components in a range of marine organisms, particularly macroalgae (seaweeds). researchgate.net In this context, they can serve multiple functions, from structural roles within cell membranes to acting as chemical signals.

In some species of red and brown algae, tetradecenes are among the suite of hydrocarbons released. researchgate.net While the precise function of this compound is not specifically defined, related compounds offer clues. For example, (Z)-4-tetradecenal, the corresponding aldehyde, is found in marine organisms as a component of lipid peroxidation products and can be a precursor for plasmalogens, which are important ether phospholipids (B1166683) in cell membranes. vulcanchem.com This suggests that this compound could be an intermediate in the biosynthesis or degradation of these more complex lipids.

These compounds can also act as pheromones or defense compounds in the marine environment. The structural diversity of alkenes produced by algae suggests they may play roles in mediating ecological interactions, such as deterring herbivores or preventing fouling by other organisms.

| Marine Organism Group | Identified Related Compounds | Potential Role of this compound |

| Marine Macroalgae (e.g., Rhodophyta, Phaeophyceae) | Tetradecene isomers, Heptadecene. researchgate.net | Component of volatile oils, potential signaling molecule. |

| Various Marine Organisms | 4-Tetradecenal. vulcanchem.com | Precursor to lipid components like plasmalogens. |

Impact on Biodiversity and Ecosystem Dynamics (non-human context)

The specific impact of this compound on biodiversity and ecosystem dynamics has not been a focus of extensive research. However, the influence of long-chain hydrocarbons on ecosystems can be inferred from their general properties and the effects of related compounds. Chemical pollution is recognized as a major driver of biodiversity loss. euagenda.euresearchgate.net

As a volatile organic compound, this compound could act as an infochemical, influencing the behavior of organisms. For instance, many insects use specific alkene isomers as pheromones for mating, and the introduction of a novel alkene could potentially interfere with these signaling systems.

Any significant, widespread increase in the environmental concentration of a specific alkene like this compound above natural background levels could selectively pressure populations, potentially leading to shifts in species abundance and a reduction in local biodiversity. However, without targeted studies, these impacts remain largely theoretical.

Advanced Analytical Strategies for Cis 4 Tetradecene

Chromatographic Separation and Purity Assessment

Chromatography is an essential tool for separating cis-4-Tetradecene from reaction byproducts, starting materials, and its geometric isomer, trans-4-Tetradecene. The choice of chromatographic method depends on the specific requirements of the analysis, such as purity assessment or isomeric separation.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves careful selection of the stationary phase, temperature programming, and carrier gas.

Detailed research has shown that high-resolution capillary columns are necessary for the effective separation of complex mixtures of alkene isomers. For instance, the separation of n-tetradecene isomers has been successfully achieved using long capillary columns. vurup.sk The elution order in gas-liquid chromatography is influenced by the boiling points of the solutes and their interaction with the stationary phase. libretexts.org Nonpolar solutes are generally best separated using nonpolar stationary phases. libretexts.org

In the analysis of products from the catalytic dehydrogenation of n-tetradecane, various isomers of tetradecene, including cis- and trans-4-tetradecene, were separated. This separation can be optimized by adjusting parameters like the column temperature and the carrier gas flow rate. webassign.net For the separation of alkene isomers, including cis/trans pairs, polar stationary phases like Carbowax 20M have been used effectively in long capillary columns. stackexchange.com The choice of stationary phase is critical; for example, liquid crystalline stationary phases have demonstrated high isomeric selectivity for separating positional and cis-trans isomers of hydrocarbons. vurup.sk

A typical GC method for analyzing a mixture containing this compound might involve the following conditions:

Table 1: Example GC Parameters for Alkene Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., HP-PONA) | researchgate.net |

| Stationary Phase | Nonpolar (e.g., Squalane) or Polar (e.g., Carbowax 20M) | vurup.skstackexchange.com |

| Column Length | 50 m - 300 m | stackexchange.comresearchgate.net |

| Carrier Gas | Helium (He), Argon (Ar), or Nitrogen (N₂) | libretexts.org |

| Temperature Program | Isothermal or Gradient (e.g., 40°C hold, then ramp to 200°C) | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the separation of geometric isomers, particularly when GC is not suitable. The separation of cis and trans isomers can be challenging due to their similar physical properties. libretexts.org However, specialized columns and mobile phases can achieve this separation.

Reversed-phase HPLC, often using a C18 column, is a common starting point. nih.gov The subtle differences in the three-dimensional shape between cis and trans isomers can lead to differential retention on the stationary phase. The "bent" shape of a cis isomer like this compound may interact differently with the stationary phase compared to the more linear "trans" isomer. nih.gov For challenging separations of cis-trans isomers, columns with specific functionalities, such as embedded amide or C8 columns, are often preferred. libretexts.org

A more specialized technique involves silver ion HPLC (Ag-HPLC). This method utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the π-electrons of the double bond. The strength of this interaction, and thus the retention time, is sensitive to the geometry of the double bond. Generally, trans isomers elute before their corresponding cis isomers because of greater steric hindrance in the formation of the silver ion complex with the trans double bond. mdpi.com This technique has proven effective for the good separation of analytes based on the number of double bonds, their geometry (cis/trans), and their position. mdpi.com

Spectroscopic Elucidation and Structural Confirmation in Synthesis Validation

Spectroscopic methods are vital for the structural confirmation of this compound, particularly for verifying the presence and configuration of the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for distinguishing between cis and trans isomers. Both ¹H and ¹³C NMR provide key information based on chemical shifts and coupling constants. tutorchase.comnumberanalytics.com

In ¹H NMR, the vinylic protons (the hydrogens attached to the double bond) of cis and trans isomers exhibit different chemical shifts and coupling constants. tutorchase.com The coupling constant (J-value) between two vicinal protons on a double bond is characteristically smaller for a cis isomer (typically 6-14 Hz) compared to a trans isomer (typically 11-18 Hz). libretexts.orgblogspot.com This difference is a reliable method for assigning the stereochemistry. The chemical shifts of the vinylic protons are also distinct, though they can be influenced by other substituents in the molecule. blogspot.com

In ¹³C NMR, the carbons of the double bond and the adjacent allylic carbons will have different chemical shifts depending on the cis or trans configuration. The "steric compression" or gamma-gauche effect in the cis isomer typically causes the allylic carbons (C3 and C6 in this compound) to be more shielded (appear at a lower chemical shift, i.e., more upfield) compared to the corresponding carbons in the trans isomer. For example, in similar systems, the allylic carbons in a cis isomer can appear at around 27 ppm, while in the trans isomer they appear at around 32.5 ppm. core.ac.uk The alkene carbons themselves also show slight differences in chemical shifts, generally appearing in the 110-150 ppm range. bhu.ac.inoregonstate.edu

Table 2: Typical NMR Characteristics for Distinguishing Cis/Trans Alkene Isomers

| Spectroscopic Parameter | cis Isomer | trans Isomer | Reference |

|---|---|---|---|

| ¹H NMR Vinylic Coupling Constant (³JHH) | ~6-14 Hz | ~11-18 Hz | libretexts.orgblogspot.com |

| ¹³C NMR Allylic Carbon Chemical Shift (δ) | More shielded (upfield) | Less shielded (downfield) | core.ac.uk |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the C=C double bond and provide strong evidence for its cis configuration.

The key diagnostic absorptions for alkenes include:

Table 3: Diagnostic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| =C-H Stretch | 3000 - 3050 | Medium | msu.eduspcmc.ac.in |

| C=C Stretch | ~1658 | Medium to Weak | msu.edu |

| cis =C-H Out-of-Plane Bend | 675 - 730 | Strong | spcmc.ac.inspectroscopyonline.com |

Compound Name Index

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing essential information on its molecular weight and structural features through fragmentation analysis. Upon introduction into the mass spectrometer, the this compound molecule is ionized, most commonly forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound, which is nominally 196 Da for C₁₄H₂₈. asm.org

The primary challenge in the mass spectrometry of alkenes is determining the precise location of the carbon-carbon double bond. Standard electron ionization (EI) often induces fragmentation through pathways that are not specific to the double bond position, leading to a complex pattern of hydrocarbon fragments that is characteristic of alkenes but not necessarily unique to a specific isomer. asm.org The fragmentation pattern is dominated by losses of alkyl radicals, resulting in a series of carbocation fragments.

To overcome this limitation, specific techniques are employed to induce fragmentation that is diagnostic of the double bond's location. One effective method involves the chemical derivatization of the double bond prior to MS analysis. Reaction with dimethyl disulfide (DMDS), for example, creates a thioether adduct. researchgate.net During mass spectrometric analysis, cleavage occurs specifically at the carbon-carbon bond that was formerly the double bond, producing two major fragment ions whose masses directly indicate the original position of the unsaturation. researchgate.net Another advanced approach involves the collision-activated dissociation (CAD) or collision-induced dissociation (CID) of metal-adducted complexes of the alkene. bohrium.com This tandem mass spectrometry (MS/MS) technique can provide structurally informative fragmentation patterns that help localize the C=C bond. bohrium.com

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound, especially from natural or industrial sources, rarely involves the pure compound. Instead, it is typically a component within a complex mixture of isomers and other compounds. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for such analyses.

GC-MS for Trace Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is the standard and most powerful tool for the detection and identification of volatile compounds like this compound. nih.gov In this technique, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The choice of stationary phase is critical for resolving different alkene isomers. researchgate.netresearchgate.net For instance, studies have shown that the elution order of cis- and trans-alkene isomers can vary significantly depending on the column's polarity. researchgate.net

Following separation by GC, the eluted compounds are introduced directly into the mass spectrometer. The MS provides a mass spectrum for each separated component, acting as a highly specific detector. The combination of the retention time from the GC and the mass spectrum from the MS allows for confident identification. The identification of this compound in the essential oil of Salvia guaranitica has been confirmed using this method, based on its mass spectrum and retention index. nih.govsemanticscholar.org

Table 1: GC-MS Data for Identification of this compound This table presents representative data used for the identification of this compound in a complex mixture analysis.

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 55.024 min | nih.gov, semanticscholar.org |

| Retention Index | 1389 | nih.gov, semanticscholar.org |

| Molecular Formula | C₁₄H₂₈ | nih.gov, semanticscholar.org |

| Molecular Weight | 196.378 Da | nih.gov, semanticscholar.org |

LC-MS for Non-Volatile Derivatives or Mixtures

While this compound itself is highly volatile and non-polar, making it unsuitable for direct analysis by liquid chromatography-mass spectrometry (LC-MS), this technique is invaluable for analyzing its non-volatile derivatives or for instances where it is part of a non-volatile mixture. Long-chain hydrocarbons are not readily ionized by common LC-MS sources like electrospray ionization (ESI). nih.gov

Therefore, analysis by LC-MS necessitates chemical derivatization to introduce a functional group that is easily ionizable and provides better retention on LC columns. For example, a long-chain aldehyde, which has similar ionization challenges, can be derivatized to transform it into an ionizable and fluorescent analogue, enabling sensitive detection by LC-MS/MS. nih.gov This principle applies to this compound; if it were, for example, converted to a diol via oxidation, the resulting, less volatile product could be analyzed by LC-MS. Furthermore, LC-MS is the method of choice for analyzing complex lipids or reaction products that may be formed from tetradecene, such as the β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates formed from atmospheric reactions. pnas.org

Quantitative Analysis and Analytical Method Validation

Accurate quantification of this compound requires the development and validation of robust analytical methods. Method validation ensures that the chosen analytical procedure is reliable, reproducible, and fit for its intended purpose. The validation process involves assessing several key parameters, as outlined by international standards like those from the International Organization for Standardization (ISO). canada.ca

Key validation parameters include:

Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity : The demonstration that the instrument's response is proportional to the analyte concentration over a given range. Correlation coefficients (r²) are typically expected to be greater than 0.99. cenam.mx

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies on spiked samples. Average recovery for volatile organic compounds (VOCs) is often targeted within a 75-115% range. jst.go.jpresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as repeatability (within-laboratory variation) and reproducibility (between-laboratory variation). For VOCs, target values for repeatability and reproducibility can be less than 10% and 25%, respectively. jst.go.jpresearchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. cenam.mxcore.ac.uk

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cenam.mxcore.ac.uk

Measurement Uncertainty : A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. core.ac.uk

Table 2: Typical Analytical Method Validation Parameters for Volatile Hydrocarbons This table summarizes common performance criteria for the validation of quantitative analytical methods for volatile organic compounds like this compound, based on established protocols.

| Parameter | Typical Acceptance Criterion/Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | cenam.mx |

| Accuracy (Average Recovery) | 75.4% - 115% | jst.go.jp, researchgate.net |

| Precision (Repeatability, RSDr) | 0.78% - 9.6% | jst.go.jp, researchgate.net |

| Precision (Reproducibility, RSDR) | 3.6% - 21% | jst.go.jp, researchgate.net |

| LOD | Signal-to-Noise Ratio of 3:1 | cenam.mx |

| LOQ | Signal-to-Noise Ratio of 10:1 | cenam.mx |

| Measurement Uncertainty | 8.2% - 23% | core.ac.uk |

Computational Chemistry for Spectral Prediction and Interpretation

Computational chemistry has emerged as a powerful ally in the structural elucidation of molecules, including this compound. Quantum chemical calculations can predict various molecular properties and spectra, aiding in the interpretation of experimental data. spectroscopyonline.com This is particularly useful in mass spectrometry, where the fragmentation of isomers can be complex and difficult to interpret from first principles alone.

Several computational approaches are used to predict mass spectra:

Ab Initio and Density Functional Theory (DFT) Methods : These quantum mechanical methods can calculate the energies of the molecule and its various fragment ions, helping to predict the most likely fragmentation pathways. For instance, methods have been developed to predict the base peak (the most intense peak) in an EI-mass spectrum by calculating bond indices in the cation, which can indicate the weakest bonds prone to cleavage. anu.edu.au

Rule-Based Systems : Software like ChemFrag combines a set of predefined fragmentation rules with quantum chemical calculations (often using faster semiempirical methods) to predict MS/MS fragmentation pathways. nih.gov This approach can generate plausible structures for observed fragment ions.

Machine Learning : Modern approaches are increasingly combining computational chemistry with machine learning algorithms. These models are trained on large datasets of known mass spectra to predict the fragmentation patterns of new or unknown compounds with increasing accuracy. acs.org

By comparing a computationally predicted mass spectrum with an experimentally obtained one, analysts can gain significant confidence in the structural assignment of an unknown peak, especially when authentic reference standards are unavailable. This is crucial for distinguishing between the many possible isomers of tetradecene.

Applications and Emerging Technologies Utilizing Cis 4 Tetradecene

Application in Insect Pest Management Research

Semiochemicals, which are chemicals that mediate interactions between organisms, are increasingly integral to modern Integrated Pest Management (IPM) programs because they are species-specific, effective at low doses, and environmentally benign. mdpi.com Within this class of compounds, cis-4-Tetradecene and its derivatives have been identified as key components of insect pheromones, leading to their application in specialized pest control technologies.

Research has established that specific derivatives of tetradecene act as sex pheromones for various insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, (Z)-9-tetradecene acetate (B1210297) is a component of the sex pheromone for the moth species Mythimna crassisigna. researchgate.net Similarly, a mixture of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate constitutes the sex pheromone of the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest. researchgate.net

This knowledge is directly applied to the creation of pheromone lures and traps. These devices release a synthetic version of the pheromone, attracting the target pest. They serve two primary purposes in pest management:

Monitoring and Surveillance: Traps baited with pheromone lures are used to monitor pest populations. scispace.com By counting the number of captured insects, growers can determine the presence and density of a pest, allowing them to make informed decisions about when control actions are necessary. farmbiosecurity.com.au

Mass Trapping: In some cases, a high density of traps can be deployed to capture a large number of male insects, thereby reducing the mating success of the population and lowering subsequent larval densities. mdpi.comresearchgate.net Research on the Asian corn borer has shown that mass trapping with pheromone lures can effectively reduce adult density as well as the number of eggs and larvae. cabidigitallibrary.org

The table below summarizes research findings on the use of tetradecene derivatives as insect pheromones.

| Insect Species | Pheromone Component(s) | Application Noted |

| Mythimna crassisigna (Moth) | (Z)‐9‐tetradecene acetate researchgate.net | Field-based pest monitoring researchgate.net |

| Ostrinia furnacalis (Asian Corn Borer) | (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate researchgate.net | Mass trapping, mating disruption researchgate.net |

| Mirid Bugs (Apolygus lucorum, Adelphocoris suturalis) | Tetradecane (B157292) (related compound) showed high attractiveness nih.gov | Potential for use in field baits nih.govresearchgate.net |

| Red Palm Weevil & Rhinoceros Beetle | Aggregation pheromones used for mass trapping scispace.com | Monitoring and mass trapping scispace.com |

This table is generated based on available research data and is not exhaustive.

Integrated Pest Management (IPM) is a holistic approach to pest control that combines biological, cultural, mechanical, and chemical methods to manage pests in an economically and environmentally sustainable manner. farmbiosecurity.com.auepa.gov IPM programs prioritize less risky control methods and use pesticides only as a last resort. epa.gov Pheromones derived from compounds like this compound are a cornerstone of many IPM strategies. mdpi.com

The incorporation of this compound-based lures fits into the multi-tiered IPM framework: